molecular formula C32H24N2O4 B14280614 3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one CAS No. 153176-36-4

3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one

Katalognummer: B14280614
CAS-Nummer: 153176-36-4
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: VRRNHXUXOISSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with two aminophenoxyphenyl groups attached, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrophenyl ether to form 4-(4-aminophenoxy)phenol. This intermediate is then reacted with 2-benzofuran-1(3H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one stands out due to its benzofuran core, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Eigenschaften

CAS-Nummer

153176-36-4

Molekularformel

C32H24N2O4

Molekulargewicht

500.5 g/mol

IUPAC-Name

3,3-bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1-one

InChI

InChI=1S/C32H24N2O4/c33-23-9-17-27(18-10-23)36-25-13-5-21(6-14-25)32(30-4-2-1-3-29(30)31(35)38-32)22-7-15-26(16-8-22)37-28-19-11-24(34)12-20-28/h1-20H,33-34H2

InChI-Schlüssel

VRRNHXUXOISSEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC4=CC=C(C=C4)N)C5=CC=C(C=C5)OC6=CC=C(C=C6)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.